![molecular formula C14H15N3O3 B6624304 methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate](/img/structure/B6624304.png)
methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate
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Overview
Description
Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazole-based molecule that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate involves the inhibition of the cyclooxygenase (COX) enzyme. This enzyme is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX, methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate reduces the production of prostaglandins, thus leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, this compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions that could be explored in the research of methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the exploration of its potential applications in other fields of research, such as agriculture and environmental science. Additionally, further studies could be conducted to investigate its mechanism of action and potential adverse effects in humans.
Conclusion:
In conclusion, methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its potent anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of various diseases. While there are limitations to its use in certain experiments, further research could lead to new discoveries and potential applications of this compound.
Synthesis Methods
The synthesis of methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate can be achieved through different methods. One of the most common methods is the reaction of 3-(1H-pyrazol-5-yl)aniline with methyl 3-bromo-3-phenylpropanoate in the presence of a base. This reaction leads to the formation of the desired compound with a yield of around 70%.
Scientific Research Applications
Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate has been studied extensively for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-13(18)6-5-10-3-2-4-11(9-10)16-14(19)12-7-8-15-17-12/h2-4,7-9H,5-6H2,1H3,(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEOUULLMDGYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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